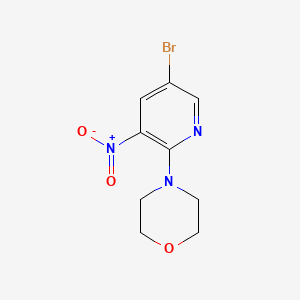

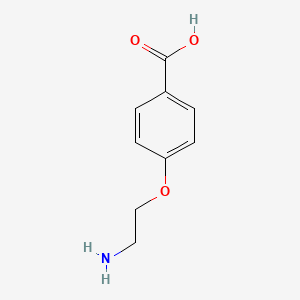

2-(1-Methyl-piperidin-4-ylamino)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

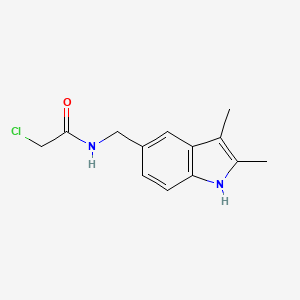

The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical structure that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, the enzymatic resolution of a related compound, N-Boc-piperidine-2-ethanol, is described, which suggests that the compound of interest may also be amenable to similar stereoselective processes . Additionally, the cooperative hydrogen bonding behavior of piperidine-ethanol with other molecules indicates that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could potentially engage in similar interactions .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of protecting groups for carboxylic acids, as seen with 2-(pyridin-2-yl)ethanol , and the resolution of chiral centers in piperidine alcohols . The efficient preparation of piperidine derivatives, as demonstrated in the synthesis of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one , and the optimization of reaction conditions for the synthesis of piperazine derivatives , suggest methodologies that could be adapted for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Molecular Structure Analysis

The molecular structure and stability of related compounds have been characterized using various techniques, including X-ray diffraction and quantum chemical calculations . These studies provide a foundation for understanding the molecular geometry, bond lengths, bond angles, and charge distribution, which are crucial for predicting the behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the selective cleavage of protecting groups , and the kinetic resolution of chiral alcohols . The cooperative hydrogen bonding observed in piperidine-ethanol complexes and the modifications to piperidine rings to create new analogs provide insights into the potential chemical reactions that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their spectroscopic characteristics and thermal stability, have been studied . These properties are influenced by the molecular structure and can inform the expected behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in various environments.

科学的研究の応用

Catalytic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate is employed as an ionic liquid catalyst in the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters in refluxing ethanol, showcasing the relevance of similar piperidine structures in catalytic synthesis processes. This method provides an easy work-up and good to high yields, highlighting the utility of piperidine derivatives in synthesizing complex organic compounds (Sajadikhah et al., 2012).

Anticonvulsant Agents

New piperidyl indanone derivatives, synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, have shown promising anticonvulsant activity in animal models. These derivatives significantly increase the gamma amino butyric acid (GABA) level in rat brains, suggesting the potential of piperidine derivatives in developing anticonvulsant medications (Siddiqui et al., 2012).

Antimicrobial Agents

A series of bis hybrid heterocycles comprising both piperidine and thiohydantoin nuclei have been synthesized and demonstrated potent biological activities against various bacterial and fungal strains. These compounds, characterized by their piperidine and thiohydantoin structures, offer a new class of antibacterial and antifungal agents, showcasing the application of piperidine derivatives in antimicrobial drug development (Thanusu et al., 2010).

特性

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBDJWQOVQCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390050 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

CAS RN |

942205-82-5 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)